molecular formula C24H22N2O5S B14946739 2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B14946739
M. Wt: 450.5 g/mol
InChI Key: SZNDJEVAGWXABA-KGENOOAVSA-N
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Description

2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Benzylidene formation: The thiazolidinone core is then reacted with 3-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

    Acetamide formation: Finally, the benzylidene derivative is reacted with 3-methylphenylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can occur at the benzylidene moiety.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored as a potential drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar benzylidene moieties may exhibit comparable biological activities.

    Acetamide derivatives: These compounds can have diverse biological activities depending on their specific structure.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H22N2O5S/c1-4-11-31-19-10-9-17(13-20(19)30-5-2)14-21-23(28)26(24(29)32-21)15-22(27)25-18-8-6-7-16(3)12-18/h1,6-10,12-14H,5,11,15H2,2-3H3,(H,25,27)/b21-14+

InChI Key

SZNDJEVAGWXABA-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)OCC#C

Origin of Product

United States

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